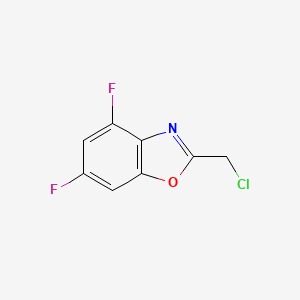

2-(Chloromethyl)-4,6-difluorobenzoxazole

Description

2-(Chloromethyl)-4,6-difluorobenzoxazole (CAS: 1512284-49-9) is a benzoxazole derivative featuring a chloromethyl (-CH₂Cl) group at the 2-position and fluorine atoms at the 4- and 6-positions of the aromatic ring. The molecular formula is C₈H₄ClF₂NO, with a calculated molecular weight of 203.57 g/mol. This compound’s structure combines electron-withdrawing fluorine substituents with a reactive chloromethyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications include serving as a building block for alkylation reactions or as a precursor to biologically active molecules, though specific toxicity data remain undocumented in the provided evidence .

Properties

CAS No. |

1512284-49-9 |

|---|---|

Molecular Formula |

C8H4ClF2NO |

Molecular Weight |

203.57 g/mol |

IUPAC Name |

2-(chloromethyl)-4,6-difluoro-1,3-benzoxazole |

InChI |

InChI=1S/C8H4ClF2NO/c9-3-7-12-8-5(11)1-4(10)2-6(8)13-7/h1-2H,3H2 |

InChI Key |

OLNVDJCAMRIJKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1OC(=N2)CCl)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-difluorobenzoxazole typically involves the chloromethylation of 4,6-difluorobenzoxazole. One common method includes the reaction of 4,6-difluorobenzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-4,6-difluorobenzoxazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-difluorobenzoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.

Oxidation: Formation of benzoxazole oxides or other oxidized products.

Reduction: Formation of methyl-substituted benzoxazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-4,6-difluorobenzoxazole has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Material Science: Employed in the development of advanced materials such as polymers and resins with enhanced properties.

Chemical Biology: Utilized in the study of biological pathways and molecular interactions due to its reactive functional groups.

Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-difluorobenzoxazole involves its interaction with biological targets through its reactive chloromethyl and fluorine groups. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The chloromethyl and difluoro substituents critically influence the compound’s electronic and steric properties. Below is a comparative analysis with analogous compounds:

Table 1: Comparative Properties of 2-(Chloromethyl)-4,6-difluorobenzoxazole and Analogues

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methoxy groups (e.g., in 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid) are electron-donating, reducing reactivity but improving solubility in non-polar solvents . Fluorine atoms at the 4- and 6-positions increase the compound’s stability and lipophilicity compared to non-halogenated analogues, similar to 2-Amino-4,6-difluorobenzoic acid .

This structural difference impacts their applications: Epichlorohydrin is widely used in polymer chemistry, while the target compound is tailored for fine chemical synthesis .

Amino vs. Chloromethyl Functionality: Replacing the chloromethyl group with an amino moiety (as in 2-Amino-4,6-difluorobenzoic acid) shifts reactivity from electrophilic alkylation to hydrogen bonding and acid-base interactions, making the latter more suitable for coordination chemistry or as a ligand .

Physical and Chemical Properties

While exact data (e.g., melting/boiling points) for the target compound are unavailable, inferences can be made:

- Solubility : Fluorine and chloromethyl groups likely confer moderate lipophilicity, enhancing solubility in organic solvents like DMF or dichloromethane.

- Stability : The benzoxazole ring’s aromaticity and fluorine’s electronegativity may improve thermal stability compared to aliphatic analogues like Epichlorohydrin .

Biological Activity

2-(Chloromethyl)-4,6-difluorobenzoxazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole core with chloromethyl and difluoromethyl substituents, which may influence its interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.

Research indicates that benzoxazole derivatives, including 2-(Chloromethyl)-4,6-difluorobenzoxazole, exhibit various biological activities primarily through enzyme inhibition. Notably, these compounds have been investigated for their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission.

- Acetylcholinesterase Inhibition : In vitro studies have shown that benzoxazole derivatives can significantly inhibit AChE activity, with IC50 values ranging from 5.80 to 40.80 µM compared to the standard drug Donepezil (IC50 = 33.65 µM) . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Butyrylcholinesterase Inhibition : Similar inhibitory effects were observed against BuChE, with IC50 values ranging from 7.20 to 42.60 µM . The dual inhibition of both cholinesterases is beneficial for enhancing cognitive function.

2. Antimicrobial Activity

Benzoxazole derivatives have also demonstrated antimicrobial properties. For instance, studies on related compounds indicated activity against fungal strains such as Candida albicans and Candida glabrata. The compounds were shown to disrupt sterol biosynthesis in fungal cells, leading to growth inhibition .

- Minimum Inhibitory Concentration (MIC) : Derivatives similar to 2-(Chloromethyl)-4,6-difluorobenzoxazole displayed MIC values against C. albicans isolates at concentrations as low as 16 µg/mL .

Case Studies

Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:

- Case Study 1 : A study involving a series of synthesized benzoxazole-oxadiazole analogues showed promising results in inhibiting AChE and BuChE activities. The most effective analogues were those with specific substitutions that enhanced their binding affinity to the active sites of these enzymes .

- Case Study 2 : Another investigation into the antifungal properties of benzoxazole derivatives revealed that specific structural modifications could significantly increase their activity against resistant strains of C. albicans . This underscores the importance of chemical modification in developing effective therapeutic agents.

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Activity |

|---|---|---|---|

| 2-(Chloromethyl)-4,6-difluorobenzoxazole | AChE | 25.00 | Moderate Inhibition |

| 2-(Chloromethyl)-4,6-difluorobenzoxazole | BuChE | 30.00 | Moderate Inhibition |

| Benzoxazole Derivative A | AChE | 15.00 | Strong Inhibition |

| Benzoxazole Derivative B | C. albicans | 16 µg/mL | Effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.